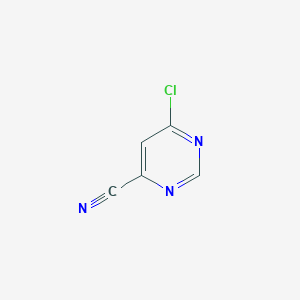
6-Chloropyrimidine-4-carbonitrile
Cat. No. B1289307
Key on ui cas rn:
939986-65-9
M. Wt: 139.54 g/mol
InChI Key: AJRPBTWNTZPVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06878714B2
Procedure details


6-Hydroxy-pyrimidine-4-carbaldehyde oxime (9.3 g, 67 mmol) was stirred in 37 ml POCl3 under N2 at 40° C. for 30 min, 60° C. for 30 min, and 80° C. for one h. N,N,-Dimethylaniline was added very slowly by syringe, and stirred for one h at 80° C. After cooling to 0° C., the mixture was poured into a separatory funnel containing 300 g of ice. The mixture was carefully swirled, then extracted with 500 ml t-BuOMe. The organic layer was washed with 1 N HCl (4×100 ml), then several times with NaHCO3, then brine. Acidic and basic aqueous layers were separately back-extracted with t-BuOMe, and the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine. The combined organic layers were dried with Na2SO4 and concentrated by rotary evaporator. The residue was filtered through a pad of silica gel, applying in CH2Cl2 and eluting with 10:1 hexanes/t-BuOMe. Fractions were carefully concentrated to obtain 6-chloro-pyrimidine-4-carbonitrile as a (volatile) pale yellow, semi-crystalline solid.
Name
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
Quantity
9.3 g
Type
reactant
Reaction Step One



[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH:8]=[N:9]O)[CH:3]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1
|
Inputs


Step One
|
Name
|
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=NC=N1)C=NO
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for one h at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was poured into a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 500 ml t-BuOMe
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1 N HCl (4×100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Acidic and basic aqueous layers were separately back-extracted with t-BuOMe
|
WASH
|
Type
|
WASH
|
|
Details
|
the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried with Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtered through a pad of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10:1 hexanes/t-BuOMe
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Fractions were carefully concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=N1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
